n4-Hydroxy-2-isobutyl-n1-(9-oxo-1,8-diaza-tricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-yl)-succinamide
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Overview
Description
N4-HYDROXY-2-ISOBUTYL-N1-(9-OXO-1,8-DIAZA-TRICYCLO[1061013,18]NONADECA-12(19),13,15,17-TETRAEN-10-YL)-SUCCINAMIDE is a complex organic compound with significant biochemical properties This compound is known for its unique structure, which includes a tricyclic nonadecane ring system and a succinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-HYDROXY-2-ISOBUTYL-N1-(9-OXO-1,8-DIAZA-TRICYCLO[10.6.1.013,18]NONADECA-12(19),13,15,17-TETRAEN-10-YL)-SUCCINAMIDE involves multiple steps, starting with the preparation of the tricyclic nonadecane ring system. This is typically achieved through a series of cyclization reactions, followed by the introduction of the succinamide group via amide bond formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4-HYDROXY-2-ISOBUTYL-N1-(9-OXO-1,8-DIAZA-TRICYCLO[10.6.1.013,18]NONADECA-12(19),13,15,17-TETRAEN-10-YL)-SUCCINAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions often result in the formation of new amide or ester bonds, leading to a diverse range of functionalized compounds.
Scientific Research Applications
N4-HYDROXY-2-ISOBUTYL-N1-(9-OXO-1,8-DIAZA-TRICYCLO[10.6.1.013,18]NONADECA-12(19),13,15,17-TETRAEN-10-YL)-SUCCINAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N4-HYDROXY-2-ISOBUTYL-N1-(9-OXO-1,8-DIAZA-TRICYCLO[10.6.1.013,18]NONADECA-12(19),13,15,17-TETRAEN-10-YL)-SUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and triggering downstream signaling pathways. This can lead to various cellular effects, including changes in gene expression, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
N4-HYDROXY-2-ISOBUTYL-N1-(9-OXO-1,8-DIAZA-TRICYCLO[10.6.1.013,18]NONADECA-12(19),13,15,17-TETRAEN-10-YL)-SUCCINAMIDE is unique due to its tricyclic nonadecane ring system and succinamide group. Similar compounds include:
- 4-HYDROXY-1-ISOBUTYL-2-OXO-N-(3-PYRIDINYL)-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- 5-METHYL-3-(9-OXO-1,8-DIAZA-TRICYCLO[10.6.1.013,18]NONADECA-12(19),13,15,17-TETRAEN-10-YLCARBAMOYL)-HEXANOIC ACID
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct biochemical properties and applications.
Properties
Molecular Formula |
C25H36N4O4 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2R)-N'-hydroxy-2-(2-methylpropyl)-N-[(10S)-9-oxo-1,8-diazatricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-yl]butanediamide |
InChI |
InChI=1S/C25H36N4O4/c1-17(2)13-18(15-23(30)28-33)24(31)27-21-14-19-16-29(22-10-6-5-9-20(19)22)12-8-4-3-7-11-26-25(21)32/h5-6,9-10,16-18,21,33H,3-4,7-8,11-15H2,1-2H3,(H,26,32)(H,27,31)(H,28,30)/t18-,21+/m1/s1 |
InChI Key |
GCBPAPVOMPJQHK-NQIIRXRSSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@H]1CC2=CN(CCCCCCNC1=O)C3=CC=CC=C23 |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC1CC2=CN(CCCCCCNC1=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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